4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 5-bromo-2-methoxyphenyl substituent at the 4-position of the pyrrolidine ring. The bromine atom at the 5-position of the aromatic ring introduces steric bulk and electron-withdrawing effects, while the 2-methoxy group contributes electron-donating properties.
Properties
Molecular Formula |
C12H14BrNO3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-17-11-3-2-7(13)4-8(11)9-5-14-6-10(9)12(15)16/h2-4,9-10,14H,5-6H2,1H3,(H,15,16) |
InChI Key |
LCTAOPWYMAKBMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective 1,4-Addition and Lactam Reduction Route
One well-documented method involves a stereoselective 1,4-addition of an arylic cuprate or rhodium(I)-catalyzed 1,4-addition to an enantiopure enone intermediate, followed by lactam reduction and oxidation steps to install the carboxylic acid moiety.
-
- 1,4-Addition of aryl cuprate to enone gives a single diastereomeric adduct (yield ~84%).
- Lactam reduction with borane in THF yields a diol intermediate.
- Oxidation with RuCl3 converts the diol to the corresponding diacid.
- Removal of protecting groups (e.g., BOC) with trifluoroacetic acid (TFA) affords the target compound.
Yields: Overall yields range from 50% to 86% over multiple steps.
Notes: Variations include rhodium-catalyzed 1,4-addition replacing copper catalysis for some analogs, and the use of boronic esters prepared through multi-step sequences for coupling.
C–H Activation Arylation Approach
Another advanced method employs C–H activation-arylation to directly functionalize the pyrrolidine scaffold:
-
- Starting from methyl-Boc-D-pyroglutamate, deprotonation and alkylation produce diastereomers.
- Lactam reduction and amide coupling set the stage for C–H activation.
- Palladium-catalyzed C–H activation with aryl iodides introduces the 5-bromo-2-methoxyphenyl group.
- Subsequent epimerization, hydrolysis, and esterification steps yield the desired acid.
Yields: Moderate yields (~30-40%) for arylation steps; overall multi-step yields are lower (~12% over nine steps for some analogs).
Advantages: This method allows late-stage diversification and functionalization, providing access to a variety of analogs.
Suzuki-Miyaura Cross-Coupling
Suzuki coupling is a common and versatile method for attaching the 5-bromo-2-methoxyphenyl moiety:
-
- Preparation of boronic acid or boronate ester derivatives of 5-bromo-2-methoxyphenyl.
- Coupling with halogenated pyrrolidine intermediates under palladium catalysis.
- Conditions typically involve Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, bases such as Na2CO3, and solvents like 1,4-dioxane at elevated temperatures (~110 °C).
Advantages: High regioselectivity and functional group tolerance; scalable and widely used in medicinal chemistry.
Data Table Summarizing Key Synthetic Steps and Outcomes
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-Addition (Cu or Rh catalyzed) | Arylic cuprate or rhodium(I) catalyst, enone substrate | 84 | Stereoselective, single diastereomer formed |
| 2 | Lactam reduction | Borane in THF | ~50 | Converts lactam to diol intermediate |
| 3 | Oxidation | RuCl3 | -- | Converts diol to diacid |
| 4 | Deprotection | TFA in DCM | 86 | Removes BOC protecting groups |
| 5 | C–H Activation Arylation | Pd catalyst, aryl iodide, base, 1,4-dioxane, heat | 30-40 | Late-stage arylation of pyrrolidine scaffold |
| 6 | Suzuki-Miyaura coupling | Pd(PPh3)4 or Pd(dppf)Cl2, Na2CO3, 1,4-dioxane, 110 °C | 80-90 | Coupling of boronic acid with halogenated pyrrolidine |
| 7 | Ester hydrolysis | KOH or NaOH, methanol or ethanol | -- | Converts esters to carboxylic acids |
Research Outcomes and Analysis
The stereoselective 1,4-addition route provides good diastereoselectivity and moderate to high yields, making it suitable for enantiopure synthesis of the target compound.
C–H activation-arylation offers a powerful synthetic tool for late-stage diversification but may suffer from moderate yields and longer sequences.
Suzuki-Miyaura coupling is a robust and high-yielding method for installing the 5-bromo-2-methoxyphenyl group, compatible with various functional groups and scalable for synthesis.
Alternative indole-based synthetic routes demonstrate the adaptability of pyrrolidine carboxylic acid synthesis but require multiple steps and careful control of reaction conditions.
The choice of method depends on the desired stereochemistry, scale, and availability of starting materials.
Scientific Research Applications
4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Position and Type
4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid ():
The bromine atom is at the 3-position of the phenyl ring, compared to the 5-position in the target compound. This positional difference alters electronic effects and steric interactions. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthesis but requires deprotection for further functionalization. Molecular weight: ~365.23 g/mol (estimated) .(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid ():
Substitution of bromine with chlorine at the 4-position reduces steric bulk and polarizability. Molecular weight: 225.67 g/mol, with 98% purity, indicating high synthetic reproducibility .
Methoxy Group Variations
- (±)-4-(4-Methoxyphenyl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid (): Features a 4-methoxyphenyl group and a pyridyl ureido side chain. Crude yield: 45%; purity: 76% (LC) .
- Higher synthetic efficiency: 76% crude yield and 97% purity .
Modifications on the Pyrrolidine Core
Trifluoromethyl Substitution
- 4-(4-Bromophenylmethyl)-3-trifluoromethyl-pyrrolidine-3-carboxylic acid (): A trifluoromethyl group at the 3-position increases lipophilicity and metabolic stability.
Stereochemical Differences
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Methoxy groups at meta/para positions (e.g., 3,5-dimethoxy in ) correlate with higher yields (76%) and purity (97%), suggesting favorable synthetic pathways for such derivatives .
Halogen Effects : Bromine at the 5-position (target compound) may offer stronger halogen bonding compared to 3-bromo () or 4-chloro () analogs, impacting target binding in drug design.
Stereochemistry : Trans-configuration in underscores the need for chiral resolution in optimizing pharmacological profiles .
Biological Activity
The compound 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization at the aromatic and carboxylic acid positions. The methods employed in synthesizing this compound are critical for ensuring high yield and purity, which directly influence its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can reduce cell viability in various cancer cell lines. For instance, a study demonstrated that similar pyrrolidine derivatives showed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells, with some compounds reducing viability by up to 66% compared to controls .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | A549 (Lung) | 66 | 10 |
| Compound B | MCF-7 (Breast) | 70 | 15 |
| Compound C | HeLa (Cervical) | 60 | 12 |
Antimicrobial Activity
In addition to anticancer effects, this compound also demonstrates promising antimicrobial activity. Studies have reported that certain pyrrolidine derivatives exhibit effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 8 µg/mL |
| Compound D | E. coli | 16 µg/mL |
| Compound E | Klebsiella pneumoniae | 32 µg/mL |
Case Studies
A notable case study evaluated the efficacy of a series of pyrrolidine derivatives, including the compound , against various cancer cell lines. The study found that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced cytotoxicity while maintaining low toxicity to non-cancerous cells . This selectivity is crucial for developing effective cancer therapies.
Another study focused on the antimicrobial properties of these compounds against resistant strains. The results indicated that modifications to the aromatic substituents significantly impacted antimicrobial potency, suggesting a structure-activity relationship that can be exploited for drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(5-Bromo-2-methoxyphenyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : Synthesis optimization requires attention to protecting groups, reaction conditions, and purification. For example, tert-butoxycarbonyl (Boc) groups (as seen in analogs like (3R,4S)-1-(tert-butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid ) can prevent undesired side reactions. Reaction parameters such as temperature (e.g., maintaining <0°C during bromination) and solvent polarity (e.g., using DMF for coupling) are critical. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC and NMR .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect on aromatic protons) .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated in structurally similar compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M+ ion at m/z 300.02) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known sensitivity to pyrrolidine derivatives (e.g., kinases or proteases).
- In Vitro Assays : Use fluorescence-based assays to measure IC₅₀ values. For example, competitive binding studies with ATP analogs can quantify inhibition of kinase activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to active sites, leveraging the bromine and methoxy groups’ electronic effects .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs like 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 91348-51-5) and 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with fluorine ) and test activity in standardized assays.
- Pharmacokinetic Profiling : Assess bioavailability differences using Caco-2 cell models or in vivo pharmacokinetics .
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group’s electron-donating nature directs electrophilic substitution.
- Experimental Validation : Conduct Heck or Buchwald-Hartwig reactions with palladium catalysts, monitoring yields via LC-MS. Compare results to analogs like 5-Bromo-2-methoxypyridine-3-carboxaldehyde derivatives .
Data-Driven Research Applications
Q. What computational approaches are recommended for predicting the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism with software like Meteor Nexus, focusing on demethylation of the methoxy group or oxidation of the pyrrolidine ring .
Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?
- Methodological Answer :
- Fragment Screening : Use surface plasmon resonance (SPR) or NMR-based screens to identify binding to therapeutic targets (e.g., β-secretase in Alzheimer’s research).
- Hit-to-Lead Optimization : Combine with fragments like 3-Bromo-5-(trifluoromethyl)picolinic acid to enhance potency and selectivity.
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
